2-(Azetidin-3-yloxy)pyridine dihydrochloride
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Overview
Description
2-(Azetidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. It is a white to yellow solid that is often used in various scientific research applications. This compound is known for its unique structure, which includes a pyridine ring and an azetidine moiety, making it an interesting subject for chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with azetidine. One common method includes the use of pyridine-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or azetidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-(Azetidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)pyridine dihydrochloride
- 2-(Azetidin-3-yloxy)pyrazine dihydrochloride
- Aziridines and azetidines derivatives
Uniqueness
2-(Azetidin-3-yloxy)pyridine dihydrochloride is unique due to its specific combination of a pyridine ring and an azetidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-(Azetidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure, which combines a pyridine ring with an azetidine moiety, contributes to its diverse biological properties.
The synthesis of this compound typically involves reactions between pyridine derivatives and azetidine. Common methods include esterification, reduction, and nucleophilic substitution. The compound is often characterized by its white to yellow solid appearance and is soluble in various solvents, making it suitable for laboratory applications .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound has effective antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has shown a minimum inhibitory concentration (MIC) of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans .
- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines, indicating that it may act as a competitive ATP inhibitor and an allosteric inhibitor of specific cancer-related receptors .
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in disease processes. This mechanism underlies both its antimicrobial and anticancer effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition, particularly against Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could induce apoptosis in malignant cells while sparing normal cells, demonstrating a favorable therapeutic index .
- Structure-Activity Relationship (SAR) : Further research focused on modifying the azetidine and pyridine components to enhance biological activity. Variations in substituents led to improved potency against specific cancer targets .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
2-(azetidin-3-yloxy)pyridine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXUNAKHBCYXIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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